![molecular formula C13H25NO3 B2382194 Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate CAS No. 247132-43-0](/img/structure/B2382194.png)
Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate, or 4-EMPC, is an organic compound with a molecular formula of C11H22NO2. It is a colorless liquid at room temperature, and is widely used in the synthesis of various chemicals, including drugs. 4-EMPC is a versatile building block for organic synthesis, and is used in a variety of applications, ranging from pharmaceuticals to materials science.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine ring in Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate serves as a valuable building block for synthesizing various biologically active compounds. Researchers have explored its potential in creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its conformational flexibility and polar nitrogen atoms enhance interactions with macromolecules, making it an attractive candidate for drug discovery . Additionally, modifications to the piperazine moiety allow fine-tuning of physicochemical properties.
Antibacterial and Antifungal Agents
Studies have evaluated the antibacterial and antifungal activities of Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate against various microorganisms. While it exhibits only moderate activity, its structural features make it a promising scaffold for further optimization .
Protein Degradation (PROTAC Development)
The compound serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a novel approach in cancer therapy and other diseases .
Mycobacterium tuberculosis Survival Mechanisms
In the context of tuberculosis (TB), Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate plays a role in Mycobacterium tuberculosis survival. The compound is involved in generating proton motive force, essential for Mtb’s long-term survival within infected granulomas under hypoxic conditions .
Synthesis of Biologically Active Compounds
Researchers have used this compound as an intermediate in the synthesis of biologically active molecules, including anticancer agents like crizotinib . Its straightforward synthesis pathway makes it valuable for accessing diverse chemical space.
Natural Product Precursor
Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate: can serve as a precursor to natural products. For instance, it contributes to the synthesis of compounds like Indiacen A and Indiacen B, which exhibit biological activity .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical reactions, which might influence its interaction with biological targets .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and efficacy .
properties
IUPAC Name |
tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-16-10-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOXKMATHSFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate |
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